1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea
Description
1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is a diarylurea derivative characterized by a pyridazine core substituted with a pyrrolidin-1-yl group and a 4-methoxyphenyl urea moiety. The compound’s design leverages the pyridazine ring’s electronic properties and the urea linker’s hydrogen-bonding capacity, which are critical for interactions with biological targets .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-29-19-9-7-17(8-10-19)23-22(28)24-18-6-4-5-16(15-18)20-11-12-21(26-25-20)27-13-2-3-14-27/h4-12,15H,2-3,13-14H2,1H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSANPOSXYLELRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting 3-chloropyridazine with pyrrolidine under reflux conditions in the presence of a base such as potassium carbonate.
Coupling with Methoxyphenyl Isocyanate: The pyridazinyl intermediate is then coupled with 4-methoxyphenyl isocyanate in an inert solvent like dichloromethane, using a catalyst such as triethylamine, to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Impact of Substituents on Activity
- The 4-cyanophenyl group in compound 7d enhances cooperativity with CB1 agonists, suggesting electron-withdrawing groups optimize allosteric modulation .
Heterocyclic Core :
- Linker Modifications: The urea linker is critical for hydrogen bonding; substitutions like amino groups (SN15b) reduce potency, emphasizing the urea’s irreplaceable role .
Biological Activity
1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is a novel compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer treatment and as a kinase inhibitor. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 366.42 g/mol
The compound features a urea functional group linked to a pyridazine ring, which is further substituted with a pyrrolidine moiety. This unique structure is thought to contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. A study published in MDPI evaluated various urea derivatives against cancer cell lines, revealing significant antiproliferative effects. The compound exhibited IC values in the low micromolar range across multiple cancer cell lines, indicating its potential as an anticancer agent .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC (µM) |
|---|---|
| A549 (Lung Cancer) | 2.39 ± 0.10 |
| HCT116 (Colon Cancer) | 3.90 ± 0.33 |
| PC-3 (Prostate Cancer) | 4.50 ± 0.20 |
Kinase Inhibition
The compound has also been investigated for its ability to inhibit specific kinases, which play crucial roles in cancer progression. Preliminary data suggest that it may act as a selective inhibitor of certain receptor tyrosine kinases, similar to other compounds in its class . The binding affinity and selectivity are critical for minimizing off-target effects and enhancing therapeutic efficacy.
Case Study: Kinase Inhibition Analysis
A detailed analysis conducted on various derivatives indicated that modifications to the urea scaffold significantly influenced kinase inhibition potency. For instance, the addition of specific substituents on the pyridazine ring improved binding affinity and selectivity towards target kinases .
The proposed mechanism of action involves binding to the ATP-binding site of target kinases, leading to inhibition of downstream signaling pathways associated with cell proliferation and survival. This interaction results in reduced tumor growth and increased apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Variations in substituents on the aromatic rings or modifications to the urea group can significantly alter potency and selectivity against various targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
